1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Properties
A significant application of compounds related to "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine" is in the synthesis of derivatives with antibacterial properties. For instance, the synthesis of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides has been explored due to the valuable biological activities of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These derivatives have been synthesized from various aralkyl/aryl carboxylic acids through a series of steps, including conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and synthesis of an electrophile from 4-methylpiperidine. The resulting compounds have demonstrated valuable antibacterial properties upon evaluation (Aziz‐ur‐Rehman et al., 2017).
Heterocyclic Chemistry and Therapeutic Potential
Another application is found in heterocyclic chemistry, where slight modifications in the structure of poly-functional compounds like "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine" can significantly affect their therapeutic abilities. Research involving substituted 1,3,4-oxadiazole derivatives synthesized through reactions involving similar compounds has highlighted their moderate to excellent antibacterial and anti-enzymatic activities, showcasing the compound's potential in therapeutic applications (A. Rehman et al., 2019).
Synthesis and Surface Activity
The synthesis of 1,2,4-triazole derivatives from compounds structurally related to "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine" has been investigated, with the resulting products displaying antimicrobial activity and potential as surface active agents. This application highlights the versatility of such compounds in creating biologically active heterocycles with additional functional properties (R. El-Sayed, 2006).
Transition Metal Complexes and Biological Evaluation
Research into sulfonamide-derived ligands and their transition metal complexes, involving structural analogs of "1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperidine," has shown that these compounds exhibit moderate to significant antibacterial activity and good antifungal activity against various strains. This application underscores the biological relevance and potential pharmacological use of these compounds (Z. Chohan & H. Shad, 2011).
properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-8-10-18(11-9-12)21(19,20)16-7-6-15(17)13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQLOYPRVEOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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